molecular formula C19H17N7OS B5174697 1,3-Benzothiazol-6-yl-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone

1,3-Benzothiazol-6-yl-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone

Cat. No.: B5174697
M. Wt: 391.5 g/mol
InChI Key: JKQGSVFTZRSJMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzothiazol-6-yl-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzothiazol-6-yl-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common method involves the reaction of 2-mercaptoaniline with acid chlorides to form the benzothiazole core . The piperazine and tetrazole moieties are then introduced through subsequent reactions, often involving nucleophilic substitution and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzothiazol-6-yl-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1,3-Benzothiazol-6-yl-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Benzothiazol-6-yl-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine and tetrazole groups may enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzothiazole: The parent compound, which lacks the piperazine and tetrazole groups.

    1,2-Benzothiazole: An isomer with the thiazole ring fused at different positions.

    2,1-Benzothiazole: Another isomer with a different fusion pattern.

Uniqueness

1,3-Benzothiazol-6-yl-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone is unique due to the presence of the piperazine and tetrazole groups, which confer additional biological activity and specificity. These groups make the compound more versatile in its applications, particularly in medicinal chemistry .

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7OS/c27-18(14-6-7-16-17(12-14)28-13-20-16)24-8-10-25(11-9-24)19-21-22-23-26(19)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQGSVFTZRSJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.